2-(5-氯-1,3-苯并噻唑-2-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

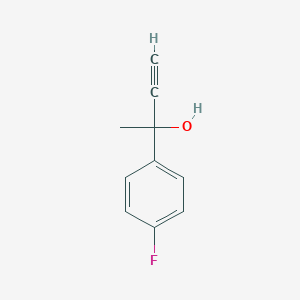

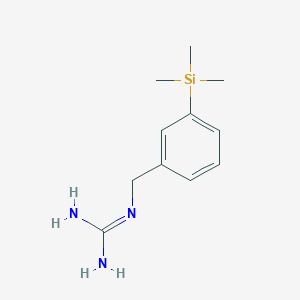

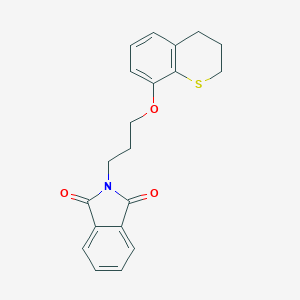

“2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile” is a biochemical compound with the molecular formula C9H5ClN2S . It is a derivative of benzothiazole, an aromatic heterocyclic compound .

Synthesis Analysis

Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, can be synthesized through various methods. One common method involves the treatment of 2-mercaptoaniline with acid chlorides . More modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .科学研究应用

Anti-Tubercular Agents

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound can serve as a precursor for synthesizing new molecules with enhanced inhibitory activity against Mycobacterium tuberculosis. Recent studies have shown that certain benzothiazole derivatives exhibit better inhibition potency compared to standard reference drugs .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives, including those derived from 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, have been investigated against a range of pathogens. These compounds have shown activity against gram-positive bacteria like Staphylococcus aureus, gram-negative bacteria such as Escherichia coli, and various fungi including Candida albicans .

DNA Gyrase Inhibitors

Some benzothiazole derivatives have been evaluated for their ability to inhibit DNA gyraseB, an enzyme crucial for bacterial DNA replication. This makes them potential candidates for developing new antibacterial drugs, particularly against drug-resistant strains .

Anticonvulsant Agents

Research has been conducted on benzothiazole derivatives as potential anticonvulsant agents. These compounds could be modified to enhance their efficacy and selectivity for the treatment of epilepsy and other seizure disorders .

Synthesis of Thiazolopyridines

The compound can be used in the synthesis of thiazolopyridines, a class of nitrogen-containing heterocycles. These molecules are important in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor effects .

Inhibitors of SARS-CoV-2 Glycoprotein

Recent research has indicated that certain benzothiazole derivatives can act as inhibitors of the SARS-CoV-2 glycoprotein, suggesting a potential application in the treatment or prevention of COVID-19 .

Functional Organic Materials

Beyond pharmaceutical applications, benzothiazole derivatives, including those synthesized from 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, are valuable as functional organic materials. They may be used in the development of new materials with specific electronic or photonic properties .

未来方向

Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, have a high degree of structural diversity and possess a gamut of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as exploring their potential applications in drug design .

作用机制

Target of Action

The primary target of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure

Biochemical Pathways

The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall structure . The downstream effects include the potential death of the bacterium, as the cell wall is crucial for its survival and proliferation .

Result of Action

The primary result of the action of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the inhibition of the DprE1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, potentially leading to the death of the bacterium .

属性

IUPAC Name |

2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOTWHHKZPEEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)

![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)